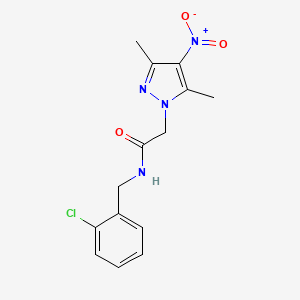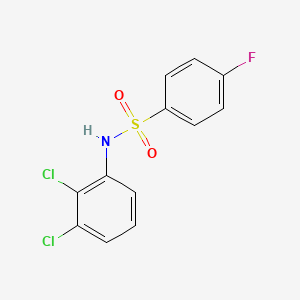
N-(2-methoxyphenyl)-2,3-dimethyl-6-quinoxalinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2,3-dimethyl-6-quinoxalinecarboxamide (also known as AG-1478) is a synthetic compound that belongs to the family of quinoxaline derivatives. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR), which is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. AG-1478 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
作用機序
AG-1478 exerts its inhibitory effects on EGFR by binding to the ATP-binding site of the receptor and preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation, migration, and survival, as well as the induction of apoptosis in cancer cells. In addition, AG-1478 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
AG-1478 has been shown to have potent and selective inhibitory effects on EGFR in vitro and in vivo. It has been shown to reduce the phosphorylation of EGFR and downstream signaling molecules, such as extracellular signal-regulated kinase (ERK) and Akt, in cancer cells. In addition, AG-1478 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and other immune cells. Furthermore, AG-1478 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
AG-1478 has several advantages for lab experiments, including its potent and selective inhibitory effects on EGFR, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. However, there are also some limitations to the use of AG-1478 in lab experiments, such as its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its high cost.
将来の方向性
There are several future directions for the research and development of AG-1478, including the following:
1. Development of more potent and selective EGFR inhibitors based on the structure of AG-1478.
2. Investigation of the mechanisms of resistance to EGFR inhibitors, such as AG-1478, in cancer cells.
3. Evaluation of the therapeutic potential of AG-1478 in combination with other targeted therapies and immunotherapies in cancer treatment.
4. Investigation of the role of EGFR and its inhibitors, such as AG-1478, in the regulation of inflammation and immune response.
5. Development of AG-1478 analogs with improved solubility, bioavailability, and safety profiles for clinical use.
Conclusion:
In summary, AG-1478 is a potent and selective inhibitor of EGFR with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of AG-1478 and its analogs may lead to the discovery of new treatments for these diseases.
合成法
AG-1478 can be synthesized through a multi-step process starting from 2,3-dimethylquinoxaline. The first step involves the conversion of 2,3-dimethylquinoxaline to 2,3-dimethylquinoxaline-6-carboxylic acid by oxidation with potassium permanganate. The carboxylic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-methoxyaniline to yield N-(2-methoxyphenyl)-2,3-dimethyl-6-quinoxalinecarboxamide. The final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
AG-1478 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, AG-1478 has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. In inflammation research, AG-1478 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In neurodegenerative disease research, AG-1478 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2,3-dimethylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-12(2)20-16-10-13(8-9-14(16)19-11)18(22)21-15-6-4-5-7-17(15)23-3/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBVGSPUKZPBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49736773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl methanesulfonate](/img/structure/B5149075.png)
![5-[(phenylsulfonyl)amino]isophthalic acid](/img/structure/B5149081.png)
![1-(2-methoxyethyl)-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5149089.png)


![1-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5149123.png)
![methyl N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-{[(4-fluorophenyl)amino]carbonothioyl}glycinate](/img/structure/B5149129.png)

![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)

![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)
